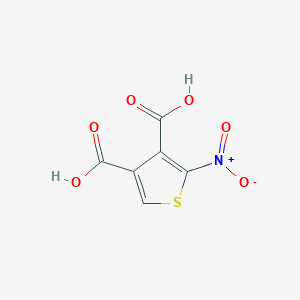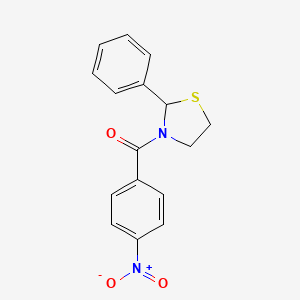![molecular formula C15H15N3O3S B2946293 2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034403-81-9](/img/structure/B2946293.png)
2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles and 1,3-thiazoles were obtained in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The mass spectrum can provide information about the molecular weight and the structure of the molecule .Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This can result in apoptosis, or programmed cell death, within certain cell lines
Pharmacokinetics
One source suggests that similar compounds may have high in vivo clearance and an unfavorable mdr1 efflux ratio .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Action Environment
One study suggests that similar compounds have tunable photophysical properties, which could potentially be influenced by environmental factors .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anticancer, and antiviral properties, and has been used as a tool compound in the study of certain biological processes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide. One direction is to further investigate its mechanism of action and how it interacts with various enzymes and proteins. Another direction is to study its potential applications in the treatment of various diseases, such as cancer and viral infections. Additionally, further research is needed to determine its safety and toxicity profile. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide involves the reaction of 5-aminopyrazole-4-carboxamide with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. It has also been used as a tool compound in the study of certain biological processes.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-11-3-4-14(21-2)15(9-11)22(19,20)17-12-6-8-18-13(10-12)5-7-16-18/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKGOTAGEQSZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)

![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)
amine](/img/structure/B2946218.png)
![3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2946220.png)



![5-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2946225.png)

![N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946229.png)
![N-(2,4-dichlorobenzyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2946232.png)